For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical and Physical Properties of Imazalil Sulfate Introduction Imazalil sulfate is the sulfate salt of Imazalil (also known as Enilconazole), a systemic imidazole fungicide widely em...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Chemical and Physical Properties of Imazalil Sulfate
Introduction
Imazalil sulfate is the sulfate salt of Imazalil (also known as Enilconazole), a systemic imidazole fungicide widely employed in agriculture for the post-harvest treatment of fruits and vegetables, and as a seed dressing to control a broad spectrum of fungal pathogens.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the sterol 14α-demethylase enzyme.[2][3] This disruption of membrane integrity leads to the cessation of fungal growth.[2] This document provides a comprehensive overview of the core chemical and physical properties of Imazalil sulfate, detailed experimental protocols for its analysis, and visual representations of its structure and relevant workflows.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Imazalil sulfate are summarized below. These properties are crucial for understanding its behavior in various matrices, formulation development, and environmental fate.
The solubility of Imazalil sulfate in various solvents at 20°C is presented below. Its high solubility in water is a key characteristic for its formulation as a soluble liquid (SL).[1][4]
The following diagram illustrates the chemical structure of Imazalil sulfate, which consists of the protonated Imazalil cation and the sulfate anion.
Caption: Chemical structure of Imazalil sulfate.
Mode of Action
Imazalil sulfate functions by inhibiting a key enzyme in the fungal sterol biosynthesis pathway. This disruption is critical to its fungicidal activity.
An In-Depth Technical Guide to the Synthesis and Formulation of Imazalil Sulfate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and formulation of Imazalil sulfate for laboratory applications. It includes detaile...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and formulation of Imazalil sulfate for laboratory applications. It includes detailed experimental protocols, data presentation in tabular format for clarity, and mandatory visualizations to illustrate key processes. This document is intended to serve as a practical resource for researchers and scientists in the fields of agrochemistry, mycology, and drug development.
Introduction to Imazalil
Imazalil, also known as enilconazole, is a systemic imidazole fungicide widely used to control a broad spectrum of fungi affecting fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4] This disruption of the cell membrane's integrity ultimately leads to fungal cell death.[3] The sulfate salt of Imazalil is often utilized in formulations due to its high solubility in water.[1][5]
Synthesis of Imazalil Sulfate
The synthesis of Imazalil sulfate is a multi-step process that begins with the preparation of Imazalil base, which is then converted to its sulfate salt. While several synthetic routes exist, a common laboratory-scale approach involves the synthesis of a key intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, followed by an etherification reaction and subsequent salt formation.
Physicochemical Properties of Imazalil and its Sulfate Salt
A summary of the key physicochemical properties of Imazalil and Imazalil sulfate is presented in Table 1.
The synthesis of Imazalil base can be conceptualized as a two-step process, starting from 2-chloro-1-(2,4-dichlorophenyl)ethanone.
This step involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole. A detailed protocol based on a patented method is provided below.[6]
Materials and Reagents:
2-chloro-1-(2,4-dichlorophenyl)ethanone
Imidazole
Dimethylformamide (DMF)
Sodium hydroxide (caustic soda flakes)
Polyethylene glycol 600 (PEG600)
Toluene
Water
Procedure:
In a reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and PEG600.
Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.
Cool the mixture to 50-55 °C.
Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in DMF.
Slowly add the 2-chloro-1-(2,4-dichlorophenyl)ethanone solution to the reaction mixture while maintaining the temperature between 50-55 °C.
After the addition is complete, maintain the temperature for 1 hour.
Heat the reaction mixture to 110-115 °C and maintain for 4 hours.
Cool the mixture to 60 °C and add water.
Continue cooling to room temperature to precipitate the crude product.
Filter the crude 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Dry the crude product and recrystallize from toluene to obtain the purified intermediate.
This step involves the reaction of the intermediate alcohol with an allyl halide.
Materials and Reagents:
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol
Allyl bromide or allyl chloride
A suitable base (e.g., sodium hydride)
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide)
Water
Organic solvent for extraction (e.g., ethyl acetate)
Brine
Procedure:
In a dry reaction flask under an inert atmosphere, dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol in the anhydrous solvent.
Cool the solution in an ice bath and slowly add the base.
Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.
Slowly add allyl bromide or allyl chloride to the reaction mixture.
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).
Quench the reaction by carefully adding water.
Extract the aqueous layer with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Imazalil base.
Purify the crude product by column chromatography if necessary.
Experimental Protocol: Conversion to Imazalil Sulfate
The final step is the conversion of the Imazalil base to its sulfate salt.
Materials and Reagents:
Imazalil base
Concentrated sulfuric acid
A suitable organic solvent (e.g., isopropanol or ethanol)
Anhydrous ether
Procedure:
Dissolve the purified Imazalil base in the chosen organic solvent.
Cool the solution in an ice bath.
Slowly and with stirring, add a stoichiometric amount of concentrated sulfuric acid.
The Imazalil sulfate will precipitate out of the solution.
If precipitation is slow, the addition of a non-polar solvent like anhydrous ether can facilitate it.
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain Imazalil sulfate as a white to beige crystalline powder.
Diagram of the Synthesis Workflow of Imazalil Sulfate:
Caption: Workflow for the synthesis of Imazalil Sulfate.
Formulation of Imazalil Sulfate for Laboratory Use
For laboratory research, Imazalil sulfate is typically formulated as a stock solution, an emulsifiable concentrate (EC), or a wettable powder (WP). The choice of formulation depends on the specific experimental requirements.
Stock Solution Preparation
Due to its high water solubility, preparing an aqueous stock solution of Imazalil sulfate is straightforward.
Materials and Reagents:
Imazalil sulfate powder
Sterile deionized or distilled water
Procedure:
Accurately weigh the desired amount of Imazalil sulfate powder.
In a sterile container, add the powder to a known volume of sterile water.
Stir or vortex until the powder is completely dissolved.
The pH of an unbuffered Imazalil sulfate solution will be acidic (around 3).[5] If required for the experiment, the pH can be adjusted using a suitable buffer (e.g., sodium bicarbonate).[3][5]
Store the stock solution at 4°C, protected from light. Aqueous solutions of Imazalil are stable for at least 8 weeks at up to 40°C at a pH range of 2.4 to 7.0.[1]
Emulsifiable Concentrate (EC) Formulation
An EC formulation is a concentrated solution of the active ingredient in a water-immiscible solvent with the addition of emulsifiers. It forms an emulsion when diluted with water.
Materials and Reagents:
Imazalil base (the sulfate salt is generally not used for EC formulations)
Aromatic solvent (e.g., xylene, solvent naphtha)
Emulsifier blend (anionic and non-ionic surfactants)
Stabilizer (e.g., epoxidized soybean oil)
Procedure:
Dissolve the Imazalil base in the aromatic solvent.
Add the emulsifier blend and stabilizer to the solution.
Stir until a homogenous solution is obtained.
Store in a tightly sealed container in a cool, dry place.
Table 2: Example of a Generic 20% (w/v) Imazalil EC Formulation
Component
Percentage (w/v)
Imazalil Base
20%
Aromatic Solvent
70-75%
Emulsifier Blend
5-10%
Stabilizer
1-2%
Note: The specific emulsifiers and their ratios need to be optimized for the chosen solvent system to ensure good emulsion stability upon dilution.
Wettable Powder (WP) Formulation
A WP formulation is a dry powder that contains the active ingredient, a carrier, a wetting agent, and a dispersing agent. It forms a suspension when mixed with water.
Materials and Reagents:
Imazalil sulfate
Inert carrier (e.g., kaolin, silica)
Wetting agent (e.g., sodium lauryl sulfate)
Dispersing agent (e.g., lignosulfonate)
Procedure:
Thoroughly mix the Imazalil sulfate, carrier, wetting agent, and dispersing agent in a blender.
Mill the mixture to a fine powder to ensure homogeneity and good suspensibility.
Store the wettable powder in a dry, sealed container.
Table 3: Example of a Generic 50% (w/w) Imazalil Sulfate WP Formulation
Component
Percentage (w/w)
Imazalil Sulfate
50%
Inert Carrier
40-45%
Wetting Agent
2-5%
Dispersing Agent
3-5%
Note: The choice of carrier and surfactants can significantly impact the performance of the WP formulation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imazalil's fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] This enzyme is a cytochrome P450 monooxygenase. By blocking this step, Imazalil leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death.[3]
This technical guide provides a detailed framework for the synthesis and formulation of Imazalil sulfate for laboratory use. The provided experimental protocols and formulation examples serve as a starting point for researchers, which can be further optimized based on specific experimental needs and available laboratory resources. Understanding the synthesis and formulation of this important fungicide is crucial for its effective application in research and development.
An In-Depth Technical Guide to Imazalil Sulfate's Mode of Action on Ergosterol Biosynthesis
Audience: Researchers, scientists, and drug development professionals. Executive Summary Imazalil, an imidazole-based fungicide, is a potent inhibitor of ergosterol biosynthesis, a pathway critical for the integrity and...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imazalil, an imidazole-based fungicide, is a potent inhibitor of ergosterol biosynthesis, a pathway critical for the integrity and function of fungal cell membranes.[1][2] Its primary mode of action is the targeted inhibition of the enzyme lanosterol 14α-demethylase (CYP51/Erg11p), a key catalyst in the conversion of lanosterol to ergosterol.[2][3][4] This inhibition leads to the depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting disruption of membrane structure and function ultimately arrests fungal growth, establishing imazalil as an effective fungistatic agent. This guide provides a comprehensive technical overview of this mechanism, including the biochemical pathway, quantitative efficacy data, relevant experimental protocols, and mechanisms of fungal resistance.
The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[3][5] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, making it an ideal target for antifungal agents.[5][6] The pathway begins with the synthesis of lanosterol from acetyl-CoA via the mevalonate pathway, which is then subjected to a series of enzymatic modifications to produce the final ergosterol product.
Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Imazalil is classified as a demethylation inhibitor (DMI) fungicide.[7][8] Its fungistatic activity stems directly from its ability to specifically inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2][5]
The mechanism of inhibition involves the nitrogen atom (N3) of imazalil's imidazole ring, which forms a coordinate bond with the central iron atom of the heme prosthetic group within the active site of CYP51. This binding action physically obstructs the normal substrate, lanosterol, from accessing the active site, thereby preventing the critical 14α-demethylation step.
Caption: Imazalil competitively inhibits the CYP51 enzyme.
Biochemical Consequences
The inhibition of CYP51 by imazalil has two primary biochemical consequences:
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, a vital component for membrane integrity.
Accumulation of Toxic Precursors: The fungus accumulates 14α-methylated sterols, such as lanosterol. These abnormal sterols are incorporated into the fungal membranes, disrupting their normal packing and function.[9]
This dual assault on the fungal cell membrane leads to increased permeability, altered activity of membrane-associated enzymes, and ultimately, the cessation of fungal growth and proliferation.[2][9][10]
Caption: The downstream effects of CYP51 inhibition by imazalil.
Quantitative Data on Imazalil Efficacy
The potency of imazalil is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values vary depending on the fungal species and the specific strain's susceptibility.
Note: Data is often presented for specific strains and experimental conditions. The values above serve as representative examples.
Mechanisms of Fungal Resistance to Imazalil
The widespread use of imazalil has led to the emergence of resistant fungal strains. The primary mechanisms of resistance are:
Target Modification: Point mutations in the CYP51A (ERG11) gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of imazalil to its target.[14][15]
Target Overexpression: Insertions of DNA elements within the promoter region of the CYP51A gene can lead to its overexpression.[8][13] The increased production of the target enzyme requires a higher concentration of imazalil to achieve effective inhibition.
Efflux Pump Upregulation: Fungi can increase the expression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These membrane proteins actively pump imazalil out of the cell, reducing its intracellular concentration.[14]
Caption: Key mechanisms of fungal resistance to imazalil.
Experimental Protocols
Protocol: In Vitro CYP51 Inhibition Assay
This protocol outlines a method for determining the IC50 of imazalil against recombinant fungal CYP51 using a fluorescence-based assay.
Caption: Workflow for a fluorescence-based CYP51 inhibition assay.
Plate Preparation: In a 96- or 384-well black plate, add buffer, recombinant CYP51, and its redox partner, NADPH-cytochrome P450 reductase.
Compound Addition: Add serial dilutions of imazalil sulfate to the wells. Include control wells with solvent only (0% inhibition) and a potent known inhibitor (100% inhibition).
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow imazalil to bind to the enzyme.
Reaction Initiation: Start the reaction by adding the fluorogenic substrate and an NADPH-regenerating system.
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 30-60 minutes.
Analysis: Calculate the reaction rate for each well. Determine the percent inhibition relative to controls and plot against the logarithm of imazalil concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.[16][17][18]
This protocol describes the broth microdilution method for determining the MIC of imazalil against a fungal isolate.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
Media and Reagents: Sterile 96-well microtiter plates, appropriate liquid growth medium (e.g., RPMI-1640), imazalil sulfate stock solution, fungal isolate.
Drug Dilution: Prepare a 2-fold serial dilution of imazalil sulfate across the wells of the microtiter plate using the growth medium. The final volume in each well should be 100 µL.
Inoculum Preparation: Grow the fungal isolate on an agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration.
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the imazalil dilutions. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
Incubation: Cover the plate and incubate at the optimal temperature for the fungus (e.g., 35°C) for 24 to 48 hours.
Reading the MIC: The MIC is defined as the lowest concentration of imazalil at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.[19][20]
Protocol: Fungal Ergosterol Quantification by HPLC
This protocol details the extraction and quantification of ergosterol from fungal mycelia to assess the impact of imazalil treatment.
Caption: Workflow for the quantification of fungal ergosterol.
Methodology:
Sample Preparation: Grow fungal cultures in the presence and absence of a sub-lethal concentration of imazalil. Harvest the mycelia by filtration, wash with distilled water, and lyophilize (freeze-dry).
Saponification: Weigh a precise amount of dried mycelia (e.g., 20-50 mg) into a glass tube. Add 2 mL of 10% (w/v) potassium hydroxide in methanol. Heat at 80°C for 30 minutes in a water bath to break open cells and hydrolyze sterol esters.[21]
Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge to separate the phases. Carefully transfer the upper n-hexane layer containing the lipids to a new tube. Repeat the extraction twice more.
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas. Reconstitute the dried lipid residue in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.[21]
HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to ~282 nm.
Quantification: Create a standard curve by running known concentrations of pure ergosterol. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.[22][23]
Conclusion
Imazalil sulfate's mode of action is a well-characterized and highly specific process centered on the inhibition of lanosterol 14α-demethylase (CYP51). By disrupting this single, vital enzyme, imazalil effectively halts the production of ergosterol, leading to catastrophic failure of the fungal cell membrane and cessation of growth. Its high specificity for the fungal enzyme over its mammalian homologue provides a favorable therapeutic window. Understanding this detailed mechanism, along with the pathways of resistance and the protocols for its investigation, is crucial for the continued development of effective antifungal strategies and the management of resistance in both clinical and agricultural settings.
In Vitro Metabolism of Imazalil Sulfate in Rat Liver Homogenates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Imazalil is subject to significant biotransformation, primarily in the liver. In vitro models using rat liver homogenates, particularl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Imazalil is subject to significant biotransformation, primarily in the liver. In vitro models using rat liver homogenates, particularly the S9 fraction, are invaluable tools for elucidating the metabolic fate of this compound. The S9 fraction contains a rich complement of both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive system for studying a wide range of metabolic reactions.[1][2][3] Studies have consistently shown that imazalil is extensively metabolized in rats.[4][5]
Metabolic Pathways of Imazalil
The in vitro metabolism of imazalil in rat liver homogenates proceeds through several key pathways, including epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.[4][6] These transformations lead to the formation of various metabolites, with two being prominently identified in early in vitro studies.
Identified Metabolites in Rat Liver Homogenates
Seminal in vitro studies utilizing tritium-labelled imazalil sulfate incubated with rat liver homogenates identified two primary metabolites:[4][5]
The metabolic pathway leading to these metabolites is depicted in the following diagram.
Metabolic pathway of Imazalil Sulfate.
Quantitative Data Summary
Despite extensive searches of publicly available literature, including regulatory agency reports, specific quantitative data from the original in vitro metabolism studies of imazalil sulfate in rat liver homogenates, such as metabolite formation rates or enzyme kinetic parameters (Km, Vmax), could not be obtained. The foundational studies by Heykants et al. (1975) and Meuldermans et al. (1977a) are consistently referenced for the identification of the key metabolites, but their detailed quantitative findings are not publicly accessible.
For contemporary research, it is recommended that investigators generate their own quantitative data following the detailed protocols outlined in this guide. The tables below are provided as templates for the presentation of such newly acquired data.
Table 1: In Vitro Metabolism of Imazalil Sulfate in Rat Liver S9 Fraction
Parameter
Value
Units
Imazalil Sulfate Initial Concentration
User Defined
µM
Incubation Time
User Defined
min
S9 Protein Concentration
User Defined
mg/mL
α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Formed
Experimental Data
pmol/mg protein/min
1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole Formed
Experimental Data
pmol/mg protein/min
Other Metabolites
Experimental Data
pmol/mg protein/min
Imazalil Sulfate Depletion Rate
Experimental Data
%/min
Half-life (t½)
Calculated Data
min
Intrinsic Clearance (CLint)
Calculated Data
µL/min/mg protein
Table 2: Enzyme Kinetics of Imazalil Sulfate Metabolism
The following section provides a detailed methodology for conducting in vitro metabolism studies of imazalil sulfate using rat liver homogenates (S9 fraction). This protocol is based on established best practices for in vitro drug metabolism assays.
Preparation of Rat Liver S9 Fraction
A general workflow for the preparation of the S9 fraction is illustrated below.
Workflow for S9 fraction preparation.
Animal Handling: Male Sprague-Dawley rats are commonly used. Prior to the experiment, animals should be fasted overnight with free access to water.
Liver Perfusion and Homogenization:
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Perfuse the liver in situ with ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.15 M KCl) to remove blood.
Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
Differential Centrifugation:
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
Carefully collect the supernatant, which is the S9 fraction, avoiding the lipid layer and the pellet.
Protein Concentration Determination:
Determine the protein concentration of the S9 fraction using a standard method such as the Bradford or BCA assay.
Storage:
Aliquot the S9 fraction into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.
In Vitro Incubation Assay
Reagents and Solutions:
Rat Liver S9 Fraction: Thaw on ice immediately before use.
Buffer: 0.1 M Phosphate buffer (pH 7.4).
Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
Imazalil Sulfate Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired starting concentration in the incubation buffer. The final solvent concentration in the incubation mixture should be less than 1%.
Quenching Solution: Ice-cold acetonitrile or methanol.
Incubation Procedure:
Prepare incubation tubes on ice.
To each tube, add the phosphate buffer, the S9 fraction (final protein concentration typically 0.5-2 mg/mL), and the imazalil sulfate solution.
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.
Include control incubations:
Time-zero controls (quenching solution added before the cofactor).
No-cofactor controls (cofactor solution replaced with buffer).
Heat-inactivated S9 controls.
Sample Processing and Analysis:
Vortex the terminated incubation mixtures and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
Transfer the supernatant to a new tube for analysis.
Analyze the supernatant for the presence of imazalil sulfate and its metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Conclusion
The in vitro metabolism of imazalil sulfate in rat liver homogenates is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, with α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole being the most prominently identified. While historical studies have laid the groundwork for our understanding, publicly available quantitative data is limited. The experimental protocols and data presentation templates provided in this guide offer a comprehensive framework for researchers to conduct new investigations, generate robust quantitative data, and further elucidate the metabolic profile of imazalil. Such studies are essential for a thorough risk assessment and a deeper understanding of the xenobiotic's interaction with biological systems.
Application Note: Analysis of Imazalil Sulfate Residue in Citrus Fruits
Introduction Imazalil is a widely utilized post-harvest fungicide applied to citrus fruits to prevent decay and extend shelf life.[1][2][3] Its application, however, can lead to residual amounts in the fruit, necessitati...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Imazalil is a widely utilized post-harvest fungicide applied to citrus fruits to prevent decay and extend shelf life.[1][2][3] Its application, however, can lead to residual amounts in the fruit, necessitating precise and reliable analytical methods for monitoring and ensuring compliance with regulatory limits. This document outlines a detailed protocol for the determination of Imazalil sulfate residues in citrus fruits using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and food safety.
Principle
The protocol involves the extraction of Imazalil from citrus fruit homogenate using a suitable organic solvent, followed by a cleanup step to remove interfering matrix components. Quantification is then performed using either HPLC-UV or LC-MS/MS. A common and effective approach for extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]
Experimental Protocols
1. Sample Preparation (Homogenization)
Wash the whole citrus fruit with distilled water to remove any surface dirt.
Dry the fruit with a clean paper towel.
Cut the entire fruit into smaller pieces and homogenize it using a high-speed blender to obtain a uniform pulp.[5] For analysis of specific parts, the peel and pulp can be separated and homogenized individually.[6]
Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of the analyte.[5]
2. Extraction: QuEChERS Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[4]
Weigh 15 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.
Add 15 mL of 1% acetic acid in acetonitrile.
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
Cap the tube tightly and shake vigorously for 1 minute.
Centrifuge the tube at 3000 rpm for 5 minutes.
The upper acetonitrile layer contains the extracted Imazalil.
Transfer an aliquot of the acetonitrile extract from the previous step into a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).
Vortex the tube for 30 seconds.
Centrifuge at high speed for 5 minutes.
The supernatant is the cleaned extract ready for analysis.
4. Alternative Extraction and Cleanup
An alternative method involves liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup.
Extraction : Homogenize 50 g of the sample. Extract the homogenate with ethyl acetate or dichloromethane in an alkaline solution.[7][8][9] The organic extracts are pooled and dehydrated using anhydrous sodium sulfate.[10]
Cleanup : The extract is concentrated and then purified using a solid-phase extraction (SPE) cartridge, such as diol-bonded silica or C18.[9][10] The Imazalil is eluted from the cartridge with a suitable solvent like methanol.[9]
5. Instrumental Analysis: HPLC-UV
Chromatographic Conditions:
Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[10]
Mobile Phase: Acetonitrile and 10 mM KH2PO4 solution (pH 2.5) in a ratio of 35:65.[10]
Caption: Experimental workflow for Imazalil residue analysis in citrus fruits.
Summary
This application note provides a comprehensive protocol for the analysis of Imazalil sulfate residues in citrus fruits. By following the detailed steps for sample preparation, extraction, cleanup, and instrumental analysis, researchers can obtain accurate and reproducible results. The inclusion of quantitative data and a visual workflow aims to facilitate the implementation of this method in a laboratory setting.
Application Notes and Protocols for Gas Chromatography Detection of Imazalil
Introduction Imazalil, a widely used systemic fungicide, is crucial in post-harvest treatment to control fungal diseases in various agricultural products, particularly citrus fruits.[1][2][3] Its effective application ne...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Imazalil, a widely used systemic fungicide, is crucial in post-harvest treatment to control fungal diseases in various agricultural products, particularly citrus fruits.[1][2][3] Its effective application necessitates reliable and sensitive analytical methods for residue monitoring to ensure food safety and regulatory compliance. Gas chromatography (GC) stands out as a powerful technique for the determination of Imazalil residues. This document provides detailed application notes and protocols for the detection of Imazalil using GC-based methods, targeting researchers, scientists, and professionals in drug development. While often formulated as Imazalil sulfate for enhanced water solubility, analytical methods typically measure the active ingredient, Imazalil, following extraction and sample preparation.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated gas chromatography methods for the determination of Imazalil.
Table 1: Recovery Rates of Imazalil in Different Matrices
This section details the methodologies for the analysis of Imazalil residues in citrus fruits using gas chromatography.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)
This protocol is adapted from methods described for the analysis of Imazalil in citrus fruits.[4][5][6]
Materials:
Homogenizer or blender
Centrifuge and centrifuge tubes (50 mL)
Solid-Phase Extraction (SPE) cartridges (e.g., diol-bonded silica or ENVI-Carb)
Ethyl acetate (analytical grade)
Dichloromethane (analytical grade)
Methanol (analytical grade)
Sodium sulfate (anhydrous)
Sodium bicarbonate or other base
Hydrochloric acid or sulfuric acid
Rotary evaporator
Vortex mixer
Procedure:
Homogenization: Weigh a representative portion of the sample (e.g., 10-20 g of whole lemon or orange) and homogenize it.
Extraction:
Transfer the homogenized sample to a 50 mL centrifuge tube.
Add a suitable volume of ethyl acetate (e.g., 30 mL) and a base (e.g., sodium bicarbonate) to create basic conditions.
Vortex or shake vigorously for 5-10 minutes.
Centrifuge at 4000-5000 rpm for 5 minutes.
Collect the supernatant (ethyl acetate layer).
Acid-Base Partitioning (Optional Cleanup):
The crude extract can be partitioned with a dilute acid solution (e.g., 0.025 M sulfuric acid) to remove interfering compounds.[5]
The aqueous layer containing the protonated Imazalil is then made basic, and the analyte is re-extracted into an organic solvent like ethyl acetate.
Solid-Phase Extraction (SPE) Cleanup:
Condition an SPE cartridge (e.g., diol-bonded silica) with methanol followed by dichloromethane.[4]
Evaporate the collected ethyl acetate extract to dryness using a rotary evaporator.
Re-dissolve the residue in a small volume of dichloromethane.
Load the re-dissolved sample onto the conditioned SPE cartridge.
Wash the cartridge with a non-polar solvent to remove interferences.
Elute the Imazalil with a more polar solvent, such as methanol.[4]
Final Preparation:
Evaporate the eluate to dryness.
Reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate or toluene).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides general conditions for the analysis of Imazalil by GC-MS. Instrument parameters should be optimized for the specific equipment used.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Capillary column suitable for pesticide analysis (e.g., HP-5MS, DB-5MS, or equivalent)
GC Conditions:
Injector Temperature: 250 - 280 °C
Injection Mode: Splitless
Injection Volume: 1-2 µL
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program:
Initial temperature: 80 - 100 °C, hold for 1-2 minutes
Ramp: 10 - 25 °C/min to 280 - 300 °C
Final hold: 5 - 10 minutes
Transfer Line Temperature: 280 - 300 °C
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Ion Source Temperature: 230 - 250 °C
Quadrupole Temperature: 150 °C
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Characteristic Ions for Imazalil (m/z): 173, 215, 217[4]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Imazalil.
Postharvest Application of Imazalil Sulfate in Wax Coating for Fruit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Imazalil, an imidazole fungicide, is a critical agent in postharvest disease management for various fruits, particularly citrus.[1][2][3] Its s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazalil, an imidazole fungicide, is a critical agent in postharvest disease management for various fruits, particularly citrus.[1][2][3] Its systemic, curative, and protective properties make it highly effective against a broad spectrum of fungal pathogens that cause significant postharvest losses, such as Penicillium, Gloeosporium, Phomopsis, and Phoma species.[1] This document provides detailed application notes and protocols for the use of imazalil sulfate in wax coatings for fruit, summarizing key quantitative data and outlining experimental methodologies. Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1][4] By disrupting the integrity of the cell membrane, imazalil effectively halts fungal growth and reproduction.[1]
Data Presentation: Quantitative Summary
The efficacy and resulting residue levels of imazalil are influenced by various factors, including the formulation, application method, concentration, and type of fruit. The following tables summarize quantitative data from various studies.
Table 1: Imazalil Residue Levels in Citrus Fruit under Different Postharvest Application Methods
Protocol 1: Preparation of Imazalil Sulfate-Wax Formulation
This protocol describes the preparation of a wax emulsion containing imazalil sulfate for postharvest fruit coating.
Materials:
Imazalil sulfate (analytical grade)
Carnauba or polyethylene-based fruit wax emulsion
Distilled water
Magnetic stirrer and stir bar
Beakers and graduated cylinders
pH meter
Procedure:
Determine the desired final concentration of imazalil in the wax coating (e.g., 3000 µg/mL).
Calculate the required amount of imazalil sulfate based on the total volume of the wax emulsion to be prepared.
In a beaker, dissolve the calculated amount of imazalil sulfate in a small volume of distilled water with gentle heating and stirring until fully dissolved.
While continuously stirring the wax emulsion with a magnetic stirrer, slowly add the dissolved imazalil sulfate solution.
Continue stirring for at least 15-20 minutes to ensure a homogenous mixture.
If necessary, adjust the pH of the final formulation. For some applications, a buffered solution may enhance efficacy.[5]
The formulation is now ready for application.
Protocol 2: Postharvest Application of Imazalil-Wax Coating
This protocol outlines the application of the prepared imazalil-wax formulation to fruit.
Materials:
Harvested fruit (e.g., citrus)
Prepared imazalil-wax formulation
Application equipment (e.g., dipping tank, spraying system with brushes)
Drying racks or conveyor system
Procedure:
Fruit Preparation: Wash and dry the fruit to remove any field debris.
Application:
Dipping Method: Submerge the fruit in the imazalil-wax formulation for a predetermined duration (e.g., 30-60 seconds).[10] Ensure complete coverage of the fruit surface.
Spraying Method: Pass the fruit through a spray chamber where the imazalil-wax formulation is applied via nozzles. Often combined with rotating brushes to ensure even distribution.[11]
Drying: After application, allow the fruit to air dry completely on drying racks or a conveyor belt. A thin, even wax coating should be visible.
Storage: Store the treated fruit under appropriate temperature and humidity conditions for the specific fruit type.
Protocol 3: Residue Analysis of Imazalil in Fruit
This protocol provides a general method for the extraction and quantification of imazalil residues from treated fruit.
Gas chromatograph with an electron capture detector (GC-ECD) or Liquid chromatograph with tandem mass spectrometry (LC-MS/MS)[12]
Analytical standards of imazalil
Procedure:
Sample Preparation: Take a representative sample of the treated fruit (whole fruit or peel and pulp separately). Homogenize the sample until a uniform consistency is achieved.
Extraction:
Weigh a known amount of the homogenized sample into a centrifuge tube.
Add a measured volume of extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).[8]
Vortex or shake vigorously for a specified time to extract the imazalil residues.
Centrifuge the mixture to separate the organic and aqueous layers.
Clean-up (if necessary): Depending on the complexity of the matrix, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.
Concentration: Carefully transfer the organic layer to a flask and concentrate it using a rotary evaporator.
Quantification:
Re-dissolve the residue in a suitable solvent.
Inject an aliquot of the sample into the GC-ECD or LC-MS/MS system.
Quantify the imazalil concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.
Calculate the residue level in the original fruit sample, typically expressed in µg/g or mg/kg.
Visualizations
Caption: Mechanism of action of Imazalil.
Caption: Experimental workflow for imazalil application.
Application Note: Solid-Phase Extraction for the Determination of Imazalil and its Metabolite in Citrus Fruits
Audience: Researchers, scientists, and drug development professionals. Introduction Imazalil is a widely used post-harvest fungicide to control fungal growth on citrus fruits.[1][2][3] Its use can lead to residues of the...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imazalil is a widely used post-harvest fungicide to control fungal growth on citrus fruits.[1][2][3] Its use can lead to residues of the parent compound and its principal metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R14821), in the final products.[4][5][6][7] Consequently, robust and efficient analytical methods are required to monitor these residues to ensure they comply with regulatory limits. This application note details a solid-phase extraction (SPE) protocol for the simultaneous determination of Imazalil and its major metabolite in citrus fruits, followed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analysis. While traditional liquid-liquid extraction methods exist, SPE offers advantages such as reduced solvent consumption and analysis time.[4][6] An alternative sample preparation approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been effectively used for the extraction of Imazalil and other fungicides from orange juice and is suitable for LC-MS/MS analysis.[8][9]
Quantitative Data Summary
The following table summarizes the performance of various solid-phase extraction methods for the analysis of Imazalil and its metabolite in different citrus matrices.
Experimental Protocol: SPE for Imazalil and Metabolite in Citrus
This protocol is a representative method based on established procedures for the extraction and cleanup of Imazalil and its metabolite from citrus fruit samples for subsequent analysis.
SPE Cartridges: Diol-bonded silica or ENVI-Carb cartridges
Standards: Certified reference standards of Imazalil and its metabolite (R14821)
Equipment: Homogenizer, Centrifuge, Rotary evaporator, SPE manifold, GC or LC-MS system
2. Sample Preparation
Weigh a representative portion of the whole citrus fruit and homogenize it.
Weigh 20 g of the homogenized sample into a centrifuge tube.
Add 40 mL of acetone and 10 g of NaCl.
Shake vigorously for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.
Collect the acetone supernatant.
Repeat the extraction of the residue with another 40 mL of acetone.
Combine the acetone extracts and evaporate to dryness using a rotary evaporator at 40°C.
3. Solid-Phase Extraction (SPE) Cleanup
This protocol details the use of a diol-bonded silica cartridge.
Cartridge Conditioning: Sequentially wash the diol-bonded silica SPE cartridge with 5 mL of methanol followed by 5 mL of dichloromethane. Do not allow the cartridge to dry out.
Sample Loading: Dissolve the residue from the sample preparation step in 2 mL of dichloromethane and load it onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) mixture of dichloromethane and n-hexane to remove interferences. Discard the eluate.
Elution: Elute the target analytes (Imazalil and its metabolite) with 10 mL of methanol into a clean collection tube.
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., toluene or mobile phase) for GC or LC-MS analysis.
4. Instrumental Analysis
GC-ECD/NPD/MS: A capillary gas chromatograph equipped with an appropriate detector can be used. The specific column and temperature program will depend on the instrument and analytes.
LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer provides high selectivity and sensitivity for the determination of Imazalil and its metabolite.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of Imazalil and its metabolite in citrus.
Application Notes and Protocols for Rapid Detection of Imazalil Concentration in Preservative Liquids
For Researchers, Scientists, and Drug Development Professionals Introduction Imazalil is a widely utilized fungicide in agriculture for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazalil is a widely utilized fungicide in agriculture for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal pathogens.[1] Its extensive use necessitates reliable and rapid detection methods to monitor its concentration in preservative liquids and ensure compliance with regulatory limits, safeguarding consumer health. These application notes provide detailed protocols and performance data for various advanced and classical methods for the rapid determination of Imazalil concentration. The described techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Surface-Enhanced Raman Spectroscopy (SERS), Gold Nanoparticle-Based Immunochromatographic Assay (GICA), and an Anionic Surfactant Biphasic Titration method.
Methodology Overview
A comparative summary of the primary analytical methods for rapid Imazalil detection is presented below. Each method offers distinct advantages in terms of sensitivity, speed, cost, and portability.
Method
Principle
Typical Analysis Time
Key Advantages
Considerations
HPLC-UV
Chromatographic separation followed by UV absorbance detection.
15-30 minutes per sample
High accuracy, reproducibility, and sensitivity.[2]
Requires expensive equipment, skilled personnel, and laboratory setting.[2]
SERS
Enhancement of Raman scattering signal of Imazalil molecules adsorbed on a nanostructured metallic surface.
5-10 minutes per sample
High sensitivity, rapid, and potential for on-site analysis.[3]
Requires specialized substrates and a portable Raman spectrometer.
GICA
Competitive immunoassay on a lateral flow strip using gold nanoparticles as a label.
< 30 minutes per sample
Rapid, user-friendly, cost-effective, and suitable for on-site screening.[4]
Semi-quantitative without a reader, requires specific monoclonal antibodies.[4]
Titration
Biphasic titration with an anionic surfactant and a colorimetric indicator.
10-15 minutes per sample
Low cost, simple equipment, and easy to operate.
Lower accuracy compared to chromatographic methods, suitable for higher concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable quantification of Imazalil, serving as a benchmark for other rapid detection techniques.
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut PRS and C18)
Syringe filters (0.45 µm)
1.2. Instrument and Conditions
HPLC System: With a UV detector (e.g., Shimadzu LC-10AD with SPD-10AV)
Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column
Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a 35:65 ratio.[2]
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)
1.3. Standard Preparation
Prepare a stock solution of Imazalil (e.g., 500 µg/mL) by dissolving a known amount in acetonitrile.
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0 µg/mL).[2]
Dilute the preservative liquid with the mobile phase to bring the expected Imazalil concentration within the linear range of the calibration curve.
For complex matrices, a cleanup step may be necessary. Pass the diluted sample through a conditioned SPE cartridge (e.g., Bond Elut PRS and C18) to remove interfering substances.[2]
Filter the diluted sample through a 0.45 µm syringe filter before injection.
1.5. Analysis
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
Inject the prepared sample.
Quantify the Imazalil concentration in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: Workflow for Imazalil quantification by HPLC-UV.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive technique that allows for rapid and direct detection of Imazalil in liquid samples.
Gold colloid (AuNPs) or other SERS-active substrate (e.g., silver nanoparticles on Si/ZnO nanowires)[1]
Sodium bromide (NaBr) solution (electrolyte)
Imazalil standard solutions
Pipettes and vials
2.2. Instrument and Conditions
Raman Spectrometer: A portable or benchtop Raman spectrometer equipped with a laser source (e.g., 785 nm).
Acquisition Parameters: Optimized for the specific instrument, including laser power, integration time, and number of accumulations.
2.3. SERS Substrate Preparation
Gold colloid is commonly used and can be synthesized or purchased commercially. The protocol for lab synthesis can be found in relevant literature.
2.4. Sample Preparation and Analysis
Prepare a series of Imazalil standard solutions in the desired concentration range.
In a vial, mix the sample or standard solution with the gold colloid and the NaBr electrolyte solution. Optimal volumes from a study were 400 µL of gold colloid and 25 µL of NaBr.[3]
Allow the mixture to react for a specific time (e.g., 2 minutes) to ensure adsorption of Imazalil onto the nanoparticle surface.[3]
Acquire the SERS spectrum of the mixture.
The intensity of characteristic Imazalil peaks (e.g., around 983 cm⁻¹ and 1047 cm⁻¹) is correlated with its concentration.[3]
2.5. Data Analysis
Process the acquired spectra (e.g., baseline correction, smoothing).
Develop a quantitative model (e.g., Partial Least Squares Regression - PLSR, or Support Vector Regression - SVR) by correlating the spectral data of the standards with their known concentrations.[3]
Use the model to predict the Imazalil concentration in unknown samples.
Principle and Workflow Diagram
Caption: Principle and workflow of SERS for Imazalil detection.
GICA test strips for Imazalil (containing a sample pad, conjugate pad with AuNP-antibody conjugates, nitrocellulose membrane with test and control lines, and an absorption pad).
Sample extraction buffer.
Pipettes.
3.2. Principle of Detection
The assay is based on a competitive format. Imazalil in the sample competes with an Imazalil-protein conjugate immobilized on the test line (T-line) for binding to the limited amount of gold nanoparticle-labeled monoclonal antibodies (AuNP-mAbs) in the conjugate pad. A higher concentration of Imazalil in the sample results in a weaker or absent T-line signal. The control line (C-line) should always appear, indicating a valid test.
3.3. Assay Procedure
Extract Imazalil from the preservative liquid using the provided extraction buffer. This may involve a simple dilution step.
Apply a specific volume of the extracted sample solution onto the sample pad of the test strip.
Allow the liquid to migrate along the strip for a specified time (e.g., 5-10 minutes).
Observe the results on the test and control lines.
3.4. Interpretation of Results
Negative: Both the T-line and C-line appear. The color intensity of the T-line is stronger than or equal to the C-line.
Positive: The C-line appears, but the T-line is either invisible or has a significantly weaker color intensity than the C-line.
Invalid: The C-line does not appear.
For quantitative or semi-quantitative results, a portable strip reader can be used to measure the intensity of the T-line.
Logical Relationship Diagram
Caption: Competitive binding logic of the GICA test strip.
Anionic Surfactant Biphasic Titration
This colorimetric titration method offers a low-cost alternative for estimating Imazalil concentration, particularly in resource-limited settings.
Quantitative Data
Parameter
Value
Lower Detection Limit
50 mg/L
Experimental Protocol
4.1. Principle
This method is based on the formation of an ion-pair complex between the cationic form of Imazalil (in an acidic medium) and an anionic surfactant titrant. A biphasic system with an organic solvent and a pH indicator is used to visualize the endpoint. Imazalil, after acidification, becomes water-soluble. It then reacts with the titrant (e.g., sodium dodecylbenzenesulfonate) to form a colorless complex that is soluble in the organic phase. Excess titrant reacts with the indicator (e.g., indophenol blue) in the organic phase, causing a color change.
Indicator: 0.001 mol/L Indophenol blue in dichloromethane.
Organic Phase: Dichloromethane.
Acid: 1 mol/L Sulfuric acid solution.
Burette, flasks, and pipettes.
4.3. Titration Procedure
Pipette a known volume of the preservative liquid into a flask.
Add a specific volume of 1 mol/L sulfuric acid to acidify the sample.
Add a precise volume of the indophenol blue indicator solution and dichloromethane.
Titrate the mixture with the 0.01 mol/L SDS solution while vigorously shaking to ensure mixing between the aqueous and organic phases.
The endpoint is reached when the color of the organic (bottom) layer changes from blue to a distinct new color (e.g., ash pink), indicating that all the Imazalil has reacted and the excess titrant is reacting with the indicator.
Record the volume of titrant used.
4.4. Calculation
The concentration of Imazalil is calculated based on the stoichiometry of the reaction and the volume of titrant consumed. A standard curve can be prepared by titrating known concentrations of Imazalil to improve accuracy.
Workflow Diagram
Caption: Workflow for the biphasic titration of Imazalil.
Imazalil sulfate solubility in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the solubility of imazal...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the solubility of imazalil sulfate in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of imazalil sulfate?
A1: Imazalil sulfate is the salt form of imazalil and exhibits high solubility in polar solvents like water and short-chain alcohols, but very low solubility in non-polar aromatic and aliphatic hydrocarbon solvents.[1] Because it is a weak base, its solubility in aqueous solutions is pH-dependent, with greater solubility at lower pH levels.[2]
Q2: I am having trouble dissolving imazalil sulfate in my chosen solvent. What can I do?
A2: If you are experiencing difficulty dissolving imazalil sulfate, consider the following troubleshooting steps:
Increase Agitation: Ensure the solution is being mixed vigorously.
Apply Sonication: Using a sonication bath can help break up particles and accelerate dissolution, a method specifically recommended for dissolving imazalil sulfate in DMSO.[3][4]
Gentle Heating: Gently warming the solution can increase the solubility of the compound.[5][6] However, be mindful of the compound's stability at elevated temperatures.
Re-evaluate Solvent Choice: Confirm that you are using an appropriate solvent. Imazalil sulfate has poor solubility in non-polar organic solvents. Refer to the solubility data table below.
Q3: My imazalil sulfate precipitated out of the solution after initially dissolving. What could be the cause?
A3: Precipitation after initial dissolution can occur for several reasons:
Temperature Fluctuation: If the solution was heated to aid dissolution, cooling it back to room temperature might cause the compound to crash out, indicating you created a supersaturated solution.
Change in pH: For aqueous or mixed aqueous/organic solutions, a shift in pH can dramatically decrease solubility.[2][6]
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the solute beyond its solubility limit, leading to precipitation.
Q4: How does pH influence the solubility of imazalil sulfate?
A4: The pH of aqueous solutions significantly impacts the solubility of imazalil sulfate. As a salt of a weak base, it is more soluble in acidic to neutral conditions.[2][5] In buffered solutions, increasing the pH can markedly decrease its solubility in the aqueous phase, which in some applications can conversely increase its uptake or loading onto surfaces like fruit peels.[6][7]
Quantitative Data: Solubility of Imazalil Sulfate
The following table summarizes the solubility of imazalil sulfate in various solvents at 20°C, unless otherwise noted.
This protocol provides a general method for determining the solubility of imazalil sulfate in a specific organic solvent.
Materials:
Imazalil sulfate
Solvent of interest
Analytical balance
Vials or test tubes with closures
Vortex mixer
Sonication bath (optional)
Water bath or heater (optional)
Graduated cylinders or pipettes
Procedure:
Weigh Solute: Accurately weigh a specific mass of imazalil sulfate (e.g., 10 mg) and place it into a vial.[8]
Initial Solvent Addition: Add a small, measured volume of the chosen solvent to the vial (e.g., 0.1 mL).[8][9]
Agitation: Securely close the vial and vortex it vigorously for 1-2 minutes.[10] Visually inspect for undissolved solid.
Incremental Solvent Addition: If the solid has not completely dissolved, continue to add small, known volumes of the solvent incrementally. After each addition, vortex the vial vigorously until the solute is fully dissolved.[8]
Auxiliary Dissolution Methods (If Necessary): If the compound remains insoluble after significant solvent addition and agitation, you may employ gentle heating or sonication to aid dissolution.[4][10] Allow the solution to return to room temperature to check for precipitation.
Calculate Solubility: Once the solute is completely dissolved, calculate the total volume of solvent used. Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/100 mL).[8]
Visualized Workflows
Caption: A flowchart outlining the standard experimental procedure for determining solubility.
Caption: A logical diagram to guide users through troubleshooting common solubility problems.
Technical Support Center: Degradation of Imazalil Sulfate under UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathway of Imazalil sulfate under UV irradiation. This resource provides troubleshooti...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathway of Imazalil sulfate under UV irradiation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Imazalil when exposed to UV light?
A1: The major and most consistently identified degradation product of Imazalil upon UV irradiation is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, often referred to by the code R014821.[1] This metabolite is formed through the cleavage of the ether bond in the Imazalalil molecule.
Q2: How fast does Imazalil sulfate degrade under direct UV photolysis?
A2: The rate of direct photolysis can vary significantly depending on the experimental conditions. Some studies under specific lab conditions have reported slow degradation, with as little as 3% degradation after 90 minutes of irradiation.[2] However, data from the Food and Agriculture Organization (FAO) indicates a half-life (DT50) of 11-12 days in aquatic environments under natural sunlight. Under conditions of continuous irradiation, the calculated half-life can be as short as 6.1 days.[3] It is crucial to control and report the UV source, intensity, and wavelength, as these factors heavily influence the degradation rate.
Q3: Is a photocatalyst, such as titanium dioxide (TiO₂), necessary for the degradation of Imazalil sulfate?
A3: While not strictly necessary, the presence of a photocatalyst like TiO₂ significantly accelerates the degradation of Imazalil.[2] Direct photolysis by UV light alone does occur, but at a much slower rate.[2][3] Most published research focuses on photocatalytic degradation due to its higher efficiency.
Q4: What analytical techniques are best suited for studying Imazalil sulfate degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most effective technique. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QqTOF-MS), are powerful tools for identifying and quantifying both the parent Imazalil molecule and its various degradation byproducts.[1][4][5]
Q5: What is the proposed primary mechanism for the direct UV photolysis of Imazalil?
A5: The primary proposed mechanism for the direct photolysis of Imazalil involves the cleavage of the allyloxy group from the main structure. This process is initiated by the absorption of UV photons, leading to an excited state of the molecule, which then undergoes bond scission to form the primary metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821), and other potential byproducts.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
No or very slow degradation of Imazalil sulfate observed.
1. Inappropriate UV Wavelength: The UV lamp's emission spectrum may not overlap with the absorption spectrum of Imazalil sulfate. 2. Low UV Intensity: The light intensity reaching the sample may be insufficient to induce significant photolysis. 3. Sample Matrix Effects: Components in the solvent or buffer may be absorbing the UV light (screening effect) or quenching the excited state of Imazalil.
1. Verify Lamp Spectrum: Use a UV lamp with a significant output in the UV-C (e.g., 254 nm) or UV-B range. Check the absorbance spectrum of your Imazalil sulfate solution to ensure there is absorption at the lamp's wavelength. 2. Measure and Increase Intensity: Use a radiometer to measure the light intensity at the sample's surface. If low, move the lamp closer to the sample or use a more powerful lamp. 3. Use High-Purity Solvents: Conduct experiments in ultrapure water or a simple, non-UV-absorbing buffer (e.g., phosphate buffer). Run a control with the solvent alone to check for interfering signals.
Poor reproducibility of degradation rates between experiments.
1. Inconsistent Lamp Output: The output of UV lamps can decrease over time. 2. Variable Sample Geometry: Differences in the shape of the reaction vessel or the volume of the solution can alter the path length of the light and the surface area exposed. 3. Temperature Fluctuations: Photochemical reaction rates can be temperature-dependent.
1. Monitor Lamp Performance: Regularly check the lamp's intensity with a radiometer. Note the lamp's age and replace it as recommended by the manufacturer. 2. Standardize Experimental Setup: Use identical reaction vessels (e.g., quartz cuvettes or tubes) and a fixed sample volume for all experiments. Ensure the distance between the lamp and the sample is constant. 3. Control Temperature: Perform experiments in a temperature-controlled chamber or water bath.
Difficulty in identifying degradation byproducts.
1. Low Concentration of Byproducts: The concentration of intermediates may be below the detection limit of the analytical instrument. 2. Co-elution of Peaks: In HPLC, different byproducts or matrix components may elute at the same time, making identification difficult. 3. Instability of Byproducts: Some degradation products may be transient and further degrade into other compounds.
1. Concentrate Sample: Use solid-phase extraction (SPE) to concentrate the sample before analysis. Alternatively, allow the degradation to proceed for a longer duration to accumulate more byproducts. 2. Optimize Chromatographic Method: Adjust the mobile phase gradient, change the column, or modify the flow rate to improve the separation of peaks. High-resolution mass spectrometry can help distinguish co-eluting compounds with different exact masses.[1][5] 3. Time-Course Analysis: Analyze samples at multiple time points during the irradiation to track the formation and decay of transient species.
Mass balance issues (sum of parent compound and products is less than initial amount).
1. Formation of Volatile Byproducts: Some degradation products may be volatile and lost from the solution. 2. Complete Mineralization: The parent compound may be degrading completely to CO₂, H₂O, and inorganic ions, which are not detected by typical chromatographic methods. 3. Adsorption to Vessel Walls: Imazalil or its byproducts may adsorb to the surface of the reaction vessel.
1. Use a Closed System: Conduct experiments in a sealed quartz vessel to contain any volatile compounds. 2. Analyze Total Organic Carbon (TOC): TOC analysis can determine the extent of mineralization. A decrease in TOC confirms the conversion of organic compounds to inorganic carbon. 3. Use Inert Materials: Use quartz or high-quality borosilicate glass vessels. Rinse the vessel with a strong solvent (e.g., acetonitrile) after the experiment and analyze the rinse to check for adsorbed compounds.
Quantitative Data Summary
The following table summarizes the available kinetic data for the degradation of Imazalil. It is important to note the different conditions under which these values were obtained.
This protocol is adapted from the EPA Fate, Transport and Transformation Test Guidelines (OPPTS 835.2210) and is designed to determine the degradation rate of Imazalil sulfate in water.[6]
UV irradiation source (e.g., xenon arc lamp with filters to simulate sunlight, or a specific wavelength lamp like a 254 nm mercury lamp)
Radiometer for measuring light intensity
HPLC-MS/MS system
Acetonitrile and formic acid (LC-MS grade)
b. Procedure:
Preparation of Stock Solution: Prepare a concentrated stock solution of Imazalil sulfate in a suitable solvent (e.g., acetonitrile).
Preparation of Test Solutions: Spike the stock solution into the pH 7 buffered ultrapure water to achieve a final concentration within the linear range of the analytical method (e.g., 1-10 mg/L).
Sample Irradiation:
Fill the quartz reaction vessels with the test solution, leaving minimal headspace, and seal them.
Prepare "dark control" samples by wrapping identical vessels completely in aluminum foil.
Place the samples in a temperature-controlled chamber under the UV lamp. Position the dark controls alongside the irradiated samples.
Ensure the UV light is uniformly distributed across all samples. Measure the light intensity at the start and end of the experiment.
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), remove one irradiated sample and one dark control sample for analysis.
Sample Analysis:
Immediately analyze the samples using a validated LC-MS/MS method to determine the concentration of Imazalil sulfate.
Monitor for the appearance of the primary degradation product, R014821 (m/z 257).[1]
Data Analysis:
Plot the natural logarithm of the Imazalil sulfate concentration versus time.
If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
Confirm that the concentration in the dark controls remains stable to ensure the observed loss is due to photolysis and not other factors like hydrolysis or adsorption.
Protocol for Identification of Degradation Products
a. Procedure:
Follow steps 1-3 from the protocol above, but use a higher initial concentration of Imazalil sulfate (e.g., 20-50 mg/L) to generate sufficient quantities of byproducts for identification.
Irradiate the solution for an extended period until significant degradation of the parent compound is observed (e.g., >50%).
Analyze the final irradiated solution using a high-resolution LC-MS/MS system (e.g., QTOF).
Perform a full scan analysis to detect all potential ions.
Compare the chromatogram of the irradiated sample to a non-irradiated control to identify new peaks corresponding to degradation products.
Use the accurate mass measurement from the TOF analyzer to determine the elemental composition of the unknown peaks.
Perform tandem MS (MS/MS) on the parent ions of the unknown peaks to obtain fragmentation patterns.
Elucidate the structures of the degradation products by interpreting the fragmentation data and comparing it to the structure of the parent Imazalil molecule.
Visualizations
Degradation Pathway of Imazalil Sulfate
Caption: Proposed degradation pathway of Imazalil sulfate under UV irradiation.
Experimental Workflow for Photodegradation Analysis
Technical Support Center: Optimizing Imazalil Sulfate Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Imazalil sulfate, focusing on the critical parameters of pH and temperature. Frequent...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Imazalil sulfate, focusing on the critical parameters of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the efficacy of Imazalil sulfate?
A1: The pH of the Imazalil sulfate solution significantly influences its efficacy, primarily by affecting the residue loading on the treated surface.[1][2] Generally, a higher pH (alkaline) solution leads to greater Imazalil residue deposition.[1][3][4] This increased residue enhances the fungicide's ability to control fungal growth, including strains that may be resistant to Imazalil.[1][3] For instance, studies on citrus fruit have shown that adjusting the pH of an Imazalil sulfate dip solution from 3 to 6 or 8 markedly increases residue loading and improves the control of green mold.[1][3] The effectiveness of Imazalil in inhibiting spore germination of Penicillium digitatum is also significantly improved at a higher pH.[5]
Q2: How does temperature influence the performance of Imazalil sulfate?
A2: Higher temperatures generally enhance the efficacy of Imazalil sulfate by increasing its deposition on the treated surface.[1][6] This effect is particularly pronounced at a higher pH.[1] For example, in citrus treatment, applying Imazalil sulfate solutions at elevated temperatures (e.g., 45°C or higher) has been shown to improve control of green mold and inhibit fungal sporulation.[1][2][7] Research has indicated that treatments at 50°C can increase Imazalil deposition by approximately eightfold compared to treatments at 20°C.[6]
Q3: Is there an interaction between pH and temperature?
A3: Yes, there is a significant interaction between pH and temperature in determining Imazalil sulfate efficacy. At a higher pH (e.g., pH 6), increasing the temperature of the application solution leads to a more substantial increase in residue loading compared to the effect at a lower pH (e.g., pH 3).[1] This synergistic effect means that optimizing both parameters simultaneously can lead to the most effective fungal control.
Q4: What is the recommended exposure time for Imazalil sulfate application?
A4: The optimal exposure time depends on the pH of the solution. At a low pH of 3, exposure time has been found to have no significant effect on residue loading.[1][4][8] However, at higher pH levels, a longer exposure time results in increased Imazalil residue.[1][8] It is crucial to control the exposure time at higher pH to avoid exceeding maximum residue limits (MRLs).
Troubleshooting Guide
Issue: Poor fungal control despite using the recommended concentration of Imazalil sulfate.
Potential Cause
Troubleshooting Step
Suboptimal pH of the solution
Measure the pH of your Imazalil sulfate solution. If it is acidic (e.g., below 6), consider adjusting it to a neutral or slightly alkaline pH (e.g., 6-8) to improve residue loading and efficacy.[1][3]
Low application temperature
If applicable to your experimental setup, consider increasing the temperature of the application solution. For instance, temperatures of 45°C and above have been shown to be more effective in postharvest citrus treatment.[1][2][7]
Insufficient exposure time at higher pH
If you are using a solution with a higher pH, ensure the exposure time is adequate to allow for sufficient residue deposition.[1] Be mindful of established MRLs for your application.
Issue: Imazalil sulfate residue levels are too high and exceed regulatory limits.
Potential Cause
Troubleshooting Step
Excessively high pH and/or temperature
Reduce the pH and/or temperature of your application solution to decrease residue loading.[1]
Prolonged exposure time at high pH
Shorten the duration of the treatment, especially when working with solutions at a higher pH.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of pH, temperature, and exposure time on Imazalil sulfate residue loading based on studies in citrus fruit treatment.
Table 1: Effect of pH and Exposure Time on Imazalil Sulfate Residue Loading (at 23°C)
Methodology for Evaluating the Effect of pH and Temperature on Imazalil Sulfate Efficacy for Control of Green Mold on Citrus Fruit
This protocol is a generalized representation based on common methodologies cited in the literature.[1][2][5]
Preparation of Imazalil Sulfate Solutions:
Prepare a stock solution of Imazalil sulfate at the desired concentration (e.g., 500 mg/L).
Divide the stock solution into aliquots for pH and temperature adjustments.
Adjust the pH of the aliquots to the target levels (e.g., 3, 6, 8) using appropriate buffers.
Heat the pH-adjusted solutions to the desired temperatures (e.g., 25°C, 35°C, 52°C) in a temperature-controlled water bath.
Fruit Inoculation:
Culture a known strain of Penicillium digitatum.
Prepare a spore suspension of a specific concentration (e.g., 1 x 10^6 spores/mL).
Wound the citrus fruit at a designated location and inoculate with the spore suspension.
Fungicide Application (Dip Treatment Example):
Immerse the inoculated fruit in the prepared Imazalil sulfate solutions for a specific duration (e.g., 15, 45, or 90 seconds).
Ensure the temperature and pH of the solution are maintained throughout the application.
Include control groups treated with a solution lacking Imazalil sulfate at each pH and temperature combination.
Incubation and Evaluation:
Store the treated fruit under controlled conditions (e.g., 20-25°C and high humidity) that are optimal for the growth of P. digitatum.[1]
After a set incubation period (e.g., 7 days), evaluate the efficacy of the treatments by measuring:
Green Mold Incidence (%): The percentage of fruit showing any signs of green mold.
Sporulation Inhibition (%): The percentage of lesions that do not produce visible spores.
Imazalil Residue Analysis: Use appropriate analytical techniques (e.g., gas chromatography) to determine the amount of Imazalil residue on the fruit surface.
Visualizations
Caption: Experimental workflow for evaluating Imazalil sulfate efficacy.
Technical Support Center: Enhancing the Curative and Protective Control of Imazalil Sulfate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use o...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of Imazalil sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imazalil sulfate?
A1: Imazalil sulfate is a systemic fungicide belonging to the imidazole group.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2][3] Specifically, it inhibits the cytochrome P450-dependent 14-alpha-demethylase enzyme. This disruption of ergosterol production leads to a weakened and dysfunctional cell membrane, ultimately inhibiting fungal growth.[2][4]
Q2: What is the difference between "curative" and "protective" control in the context of Imazalil sulfate?
A2:
Curative Control: This refers to the ability of the fungicide to stop the progression of an infection that has already started. Imazalil demonstrates excellent curative activity, particularly in aqueous dip applications.[2][5]
Protective Control: This is the ability of the fungicide to prevent an infection from establishing itself on the host tissue. Applying Imazalil in a wax coating often leads to better protective control.[5]
Q3: What are the key factors that influence the efficacy of Imazalil sulfate solutions?
A3: The primary factors that can be manipulated to enhance efficacy are the pH, temperature, and exposure time of the treatment solution.[2]
pH: Increasing the pH of an Imazalil sulfate solution from its natural acidic state (~pH 3) to a more neutral or slightly alkaline level (pH 6-8) can markedly increase fungicide residue loading on the treated surface.[2][6]
Temperature: Using warmer treatment solutions can significantly improve the deposition of Imazalil residues.[7][8]
Exposure Time: The effect of exposure time is dependent on the solution's pH. In unbuffered, acidic solutions, exposure time has a minimal effect on residue loading. However, in pH-adjusted solutions, longer exposure times increase residue levels.[2][6]
Q4: How does Imazalil sulfate perform against fungicide-resistant fungal strains?
A4: The development of resistance, particularly in fungi like Penicillium digitatum, is a significant challenge.[2] Resistant isolates require higher concentrations of Imazalil to achieve control.[6] Enhancing residue loading by optimizing application parameters (e.g., increasing solution pH) is a key strategy to manage resistant strains effectively.[2][7] However, even at higher concentrations, protective control against resistant isolates can be substantially reduced or lost.[2]
Q5: Are there any known synergistic combinations with Imazalil sulfate?
A5: Yes, the efficacy of Imazalil sulfate can be enhanced through synergistic combinations. Studies have shown potential synergistic effects when combined with substances like benzalkonium chloride[9] and fosetyl-Al.[10] The use of sodium bicarbonate (NaHCO₃) to buffer the solution not only increases residue loading through a pH effect but may also have a synergistic antifungal action.[2]
Troubleshooting Guides
Problem 1: Insufficient fungal control despite using the recommended Imazalil sulfate concentration.
Potential Cause
Troubleshooting Step
Rationale
Sub-optimal Solution pH
Measure the pH of your Imazalil sulfate solution. If it is highly acidic (around pH 3), consider buffering it to pH 6-8 using sodium bicarbonate (NaHCO₃).[2]
Increasing the solution pH has been shown to dramatically increase the fungicide residue deposited on the fruit surface, enhancing efficacy without necessarily increasing the concentration.[2][6]
Low Solution Temperature
Increase the temperature of the application solution. Studies have shown improved residue loading at temperatures between 35°C and 52°C.[7]
Warmer solutions improve the uptake and adherence of the fungicide to the target surface.[2][8]
Presence of Resistant Strains
Test the fungal isolate for Imazalil resistance. If resistance is confirmed, a higher residue target will be necessary for control.
Resistant isolates of P. digitatum may require significantly higher residue levels (e.g., >2.6 µg/g) for effective control compared to sensitive isolates (~0.8 µg/g).[6]
Inadequate Application Method
Review your application method. For curative action (post-infection), a dip or drench application is often more effective. For protective action (pre-infection), a wax coating may be superior.[5]
The application method directly influences fungicide distribution and retention, affecting its curative and protective capabilities.[5]
Problem 2: High variability in experimental results between batches.
Potential Cause
Troubleshooting Step
Rationale
Fluctuating Water Quality
Use deionized or distilled water for preparing solutions. If using tap water, monitor its pH and buffer accordingly for each experiment.
Municipal water quality, especially pH, can fluctuate, leading to variations in Imazalil sulfate solubility and subsequent residue loading.[11]
Inconsistent Exposure Time
Strictly control the exposure time for all samples in each batch, especially when using pH-buffered solutions.
While exposure time has little effect in unbuffered solutions, it significantly impacts residue loading in buffered solutions, making consistency critical for reproducible results.[6]
Inconsistent Post-Treatment Handling
Standardize post-treatment drying and storage conditions (temperature, humidity).
Environmental conditions following application can affect the final residue levels and the rate of disease development.
Data Presentation: Optimizing Application Parameters
Table 1: Effect of Solution pH on Imazalil Sulfate Residue Loading on Oranges
Imazalil Concentration
Solution pH (Buffered with 2% NaHCO₃)
Mean Imazalil Residue (µg/g)
500 µg/mL
~3 (Unbuffered)
0.97
500 µg/mL
~8
3.50
1000 µg/mL
~3 (Unbuffered)
1.83
1000 µg/mL
~8
11.20
Data synthesized from a study on Navel and Valencia oranges with a 60-second dip time.[2]
Table 2: Benchmark Imazalil Residue Levels for 95% Control of P. digitatum
Fungal Isolate Type
Predicted Residue for 95% Control (µg/g)
Imazalil-Sensitive
0.81
Imazalil-Resistant
2.64
Data derived from a predictive model for green mould control on citrus.[6]
Experimental Protocols
Protocol: Fungicide Efficacy Assay via Aqueous Dip Treatment
This protocol outlines a method to assess the curative and protective efficacy of Imazalil sulfate against a target fungus (e.g., P. digitatum) on fruit.
1. Materials and Reagents:
Imazalil sulfate (analytical grade)
Sodium bicarbonate (for pH adjustment)
Deionized water
Mature, healthy fruit (e.g., oranges, lemons)
Fungal culture (P. digitatum) grown on Potato Dextrose Agar (PDA)
Sterile water with 0.05% Tween 80
Sterile tools (scalpel, inoculation needle)
pH meter
Beakers and graduated cylinders
Incubation chambers
2. Preparation of Solutions:
Fungal Inoculum: Flood a 7-10 day old fungal culture plate with sterile water/Tween 80 solution. Gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.
Imazalil Solution: Prepare a stock solution of Imazalil sulfate. For a working solution (e.g., 500 µg/mL), dilute the stock in deionized water. For pH-adjusted treatments, slowly add a sodium bicarbonate solution while monitoring with a pH meter until the target pH (e.g., 6.0 or 8.0) is reached.[2]
3. Inoculation and Treatment:
Wounding: Create a uniform, shallow wound (e.g., 2mm deep) on the equator of each fruit using a sterile tool.
For Curative Assay: Inoculate each wound with a known volume (e.g., 10 µL) of the fungal spore suspension. Allow the fruit to sit for a set period (e.g., 24 hours) at room temperature to allow the infection to establish.[2] Then, proceed to the treatment step.
For Protective Assay: Treat the fruit first (see next step). Allow the fruit to air dry completely. Then, inoculate the wounds with the fungal spore suspension.[2]
Treatment: Immerse the fruit in the prepared Imazalil sulfate solution for a standardized time (e.g., 60 seconds).[2] Use a control group dipped in water only.
4. Incubation and Assessment:
Place the treated and control fruit in a humidified incubation chamber at a controlled temperature (e.g., 20-25°C).
Assess the fruit daily for a period of 7-14 days.
Record the incidence of decay (% of infected fruit) and the lesion diameter (mm) for each fruit.
Calculate the percentage of disease control relative to the water-treated control group.
Visualizations
Caption: Mechanism of Imazalil: Inhibition of the 14-alpha-demethylase enzyme, blocking ergosterol synthesis.
Caption: Standardized workflow for assessing the curative or protective efficacy of Imazalil sulfate.
Caption: A logical flow diagram for troubleshooting poor performance of Imazalil sulfate treatments.
Technical Support Center: Imazalil Half-Life Studies on Fruit Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that affect the half-life of...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that affect the half-life of the fungicide Imazalil on fruit surfaces.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Issue ID
Problem
Possible Causes
Suggested Solutions
IMZ-HL-001
Inconsistent half-life results for the same fruit type under seemingly identical conditions.
1. Variation in fruit ripeness or surface characteristics: The epicuticular wax layer can change with ripeness, affecting Imazalil penetration and degradation. 2. Micro-environmental differences in storage: Slight variations in temperature or humidity within the storage facility can alter degradation rates. 3. Inconsistent application: Minor differences in dip time, spray coverage, or formulation preparation can lead to variable initial deposits.
1. Standardize fruit selection: Use fruit of the same cultivar, size, and ripeness stage. Document these parameters for each experiment. 2. Monitor storage conditions closely: Use data loggers to ensure consistent temperature and humidity throughout the storage period. 3. Calibrate application equipment: Ensure precise and repeatable application of the Imazalil solution. Prepare fresh solutions for each replicate.
IMZ-HL-002
Low or no detection of Imazalil residues shortly after application.
1. Inefficient extraction method: The chosen solvent may not be effectively extracting Imazalil from the fruit matrix. 2. Degradation of analytical standard: The Imazalil standard solution may have degraded, leading to inaccurate quantification. 3. Matrix effects in analytical instrumentation: Co-extracted compounds from the fruit peel can interfere with the detection of Imazalil in methods like GC-MS or HPLC.[1][2][3][4]
1. Optimize extraction: Test different solvents like ethyl acetate or acetonitrile.[5][6] Ensure proper homogenization of the sample. The QuEChERS method is a widely used and effective extraction technique.[6] 2. Verify standard integrity: Prepare fresh standards regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). 3. Perform matrix-matched calibration: Prepare calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.[4]
IMZ-HL-003
Precipitation or instability of the Imazalil treatment solution.
1. Incorrect pH of the solution: Imazalil's solubility is pH-dependent.[7] 2. Water hardness: High mineral content in the water can react with the formulation. 3. Incompatible tank mix partners: If combining Imazalil with other treatments, chemical incompatibilities may arise.
1. Adjust and buffer the pH: Adjust the pH of the solution to the recommended range for the specific Imazalil formulation, often slightly acidic to neutral.[8] 2. Use deionized or distilled water: This will minimize the risk of precipitation due to mineral content. 3. Consult compatibility charts: Always check for known incompatibilities before mixing Imazalil with other post-harvest treatments.
IMZ-HL-004
Half-life appears to be biphasic (rapid initial decline followed by a slower phase).
This is a common phenomenon in pesticide degradation kinetics and is not necessarily an error. The initial rapid decline can be due to factors like washoff or volatilization from the surface, while the slower phase represents degradation within the fruit's cuticle.
1. Use appropriate kinetic models: A single first-order model may not accurately represent the degradation.[9] Consider using a biphasic or other non-first-order kinetic model for a more accurate half-life calculation.[9][10] 2. Report both phases: If a biphasic model is used, report the half-lives for both the initial and terminal phases of degradation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary factors that influence the half-life of Imazalil on fruit surfaces?
A1: The half-life of Imazalil on fruit is influenced by a combination of factors, including:
Fruit Type: Different fruit species and even varieties within the same species have varying peel thickness, wax composition, and metabolic activity, all of which affect Imazalil persistence.
Temperature: Higher temperatures generally accelerate the degradation of Imazalil.[7][11]
Application Method: The method of application (e.g., dipping, spraying, waxing) affects the initial deposit and penetration of Imazalil, thereby influencing its half-life. Dipping, for instance, can lead to higher initial residues compared to spraying.
Concentration and Exposure Time: Higher concentrations and longer exposure times during application typically result in higher initial residues, which can correlate with a longer half-life.[7]
pH of the Treatment Solution: The pH of the application solution can affect the uptake and stability of Imazalil.[7]
Storage Conditions: Post-treatment storage conditions, particularly temperature and humidity, play a crucial role in the degradation rate of Imazalil.[12]
Q2: How does the half-life of Imazalil on citrus fruits compare to other fruits?
A2: Imazalil generally exhibits a longer half-life on citrus fruits compared to many other fruit types. For instance, the half-life on oranges can range from 12 to 20 weeks.[8] On apples, the degradation can also be slow, with residues showing high persistence during cold storage. The specific half-life will always depend on the combination of factors mentioned in Q1.
Experimental Design and Methodology
Q3: What is a standard protocol for determining the half-life of Imazalil on a fruit surface?
A3: A typical experimental workflow involves:
Fruit Selection and Preparation: Select healthy, uniform fruits. Wash and dry them before treatment.
Imazalil Application: Prepare a treatment solution of known concentration and apply it to the fruit using a defined method (e.g., dipping for a specific duration).
Storage: Store the treated fruit under controlled environmental conditions (temperature and humidity).
Sampling: Collect fruit samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
Residue Extraction: Extract Imazalil from the fruit peel (or whole fruit) using an appropriate solvent and cleanup procedure (e.g., QuEChERS).[6]
Quantification: Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of Imazalil.[5]
Half-Life Calculation: Plot the natural logarithm of the Imazalil concentration versus time. The half-life can then be calculated from the slope of the linear regression line, assuming first-order kinetics.[10][13]
Q4: How can I calculate the half-life from my experimental data?
A4: Assuming first-order degradation kinetics, the half-life (t½) can be calculated using the following equation:
t½ = ln(2) / k
where 'k' is the degradation rate constant. The value of 'k' is the absolute value of the slope obtained from the linear regression of the natural logarithm of the Imazalil concentration versus time.[9][13]
Data Interpretation
Q5: What do "DT50" and "half-life" mean, and are they the same?
A5: DT50 (Dissipation Time 50%) is the time required for the initial concentration of a substance to decrease by 50%. Half-life (t½) is the time it takes for the amount of a substance to be reduced by half from any given point in time, assuming first-order kinetics. For true first-order kinetics, the DT50 and half-life are identical. However, if the degradation does not follow a first-order pattern, the DT50 will describe the time to 50% reduction from the initial concentration only, while the time to reach a 50% reduction from any other point on the degradation curve will be different.[9]
Quantitative Data Summary
The following tables summarize the reported half-life of Imazalil on various fruits under different conditions.
Table 1: Half-Life of Imazalil on Different Fruit Surfaces
Fruit Preparation: Wash oranges with tap water and allow them to air dry completely.
Treatment Solution Preparation: Prepare a 500 ppm solution of Imazalil in deionized water.
Application: Dip each orange into the Imazalil solution for 30 seconds, ensuring complete submersion.
Drying and Storage: Allow the treated oranges to air dry at room temperature. Store the oranges in a controlled environment at 12°C and 90% relative humidity.[12]
Sampling: At time intervals of 0, 1, 3, 6, and 12 weeks, randomly select a subset of oranges for analysis.[12]
Sample Preparation:
Separate the peel from the pulp.
Homogenize the peel.
Weigh a representative sample of the homogenized peel.
Extraction:
Extract the peel sample with ethyl acetate under alkaline conditions.[8]
Add anhydrous sodium sulfate to remove any residual water.
Filter the extract.
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
Analysis:
Inject the prepared sample into the HPLC or GC-MS system.
Quantify the Imazalil concentration based on a calibration curve prepared with the analytical standard.
Data Analysis:
Calculate the mean concentration of Imazalil at each time point.
Plot the natural logarithm of the concentration versus time.
Perform a linear regression analysis to determine the slope of the line.
Calculate the half-life using the formula: t½ = ln(2) / |-slope|.
Visualizations
Experimental Workflow for Imazalil Half-Life Determination
Caption: A flowchart illustrating the key steps in an experiment to determine the half-life of Imazalil on fruit surfaces.
Factors Affecting Imazalil Half-Life
Caption: A diagram showing the key factors that influence the half-life of Imazalil on fruit surfaces.
A Comparative Guide to Imazalil Sulfate and Thiabendazole for Postharvest Fungal Control
For Researchers, Scientists, and Drug Development Professionals Postharvest fungal diseases are a primary cause of economic losses in the fruit and vegetable industry. Effective management strategies are crucial to maint...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Postharvest fungal diseases are a primary cause of economic losses in the fruit and vegetable industry. Effective management strategies are crucial to maintain produce quality and extend shelf life. Among the chemical control options, imazalalil sulfate and thiabendazole have been widely used. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate fungicide for specific postharvest applications.
Mechanisms of Action: A Fundamental Difference
The primary distinction between imazalil sulfate and thiabendazole lies in their biochemical targets within the fungal cell.
Imazalil Sulfate: As a demethylation inhibitor (DMI) fungicide, imazalil sulfate disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Specifically, it inhibits the enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol precursors and a lack of ergosterol, compromising cell membrane integrity and ultimately inhibiting fungal growth.[1]
Thiabendazole: This fungicide belongs to the benzimidazole class and primarily targets the fungal cytoskeleton.[4][5] It binds to β-tubulin, a protein subunit of microtubules, preventing their assembly.[5][6] This interference with microtubule formation disrupts essential cellular processes such as mitosis (cell division) and intracellular transport, leading to the inhibition of fungal growth.[5][6] Additionally, some studies suggest that thiabendazole may also inhibit mitochondrial fumarate reductase, an enzyme involved in cellular respiration.[7]
Figure 1: Mechanisms of action for Imazalil Sulfate and Thiabendazole.
Comparative Efficacy: Quantitative Insights
The effectiveness of imazalil sulfate and thiabendazole varies depending on the fungal pathogen, the host commodity, and the presence of fungicide-resistant strains. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy (EC50 values in µg/mL) Against Penicillium Species
Both fungicides are effective against a range of postharvest pathogens, but with some notable differences.
Imazalil Sulfate: Demonstrates broad-spectrum activity against many fruit and vegetable pathogens, including Penicillium, Gloeosporium, Phomopsis, and Phoma species.[1] It is widely used on citrus, pome fruit, bananas, and seed potatoes.[1]
Thiabendazole: Also possesses a broad spectrum of activity, controlling pathogens such as Penicillium spp., Botrytis cinerea (gray mold), and Fusarium spp.[12][13] It is commonly applied to apples, pears, citrus, and bananas.[12][14]
Development of Fungal Resistance
A significant concern with the use of both fungicides is the development of resistant pathogen populations.
Imazalil Sulfate: Resistance in Penicillium species is often associated with overexpression of the CYP51 gene, which codes for the target enzyme 14α-demethylase.[3] While resistance is a known issue, imazalil is often still considered the most effective fungicide in use for citrus postharvest diseases.[3]
Thiabendazole: Resistance to thiabendazole in fungi like Penicillium expansum is frequently linked to mutations in the β-tubulin gene, which reduces the binding affinity of the fungicide. The emergence of thiabendazole-resistant strains has been widely reported and can render the fungicide ineffective.[11]
Experimental Protocols
In Vitro Fungicide Efficacy Testing (General Protocol)
A common method for assessing the in vitro efficacy of fungicides is the poisoned food technique.
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).
Fungicide Incorporation: After autoclaving and cooling the medium to approximately 45-50°C, add the test fungicide at various concentrations. Pour the amended media into Petri dishes.
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture onto the center of each fungicide-amended and control (no fungicide) plate.
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period.
Data Collection: Measure the radial growth of the fungal colony.
Analysis: Calculate the percentage of growth inhibition relative to the control and determine the EC50 (Effective Concentration to inhibit 50% of growth).
Figure 2: General workflow for in vitro fungicide efficacy testing.
In Vivo Fungicide Efficacy Testing on Citrus (General Protocol)
Fruit Selection: Use healthy, uniform, and unwaxed citrus fruit.
Wounding and Inoculation: Create a small wound on the fruit surface and inoculate with a known concentration of fungal spores (e.g., Penicillium digitatum).
Fungicide Application: After a set incubation period (e.g., 2-24 hours), treat the fruit with the fungicide solution via dipping or spraying. A control group should be treated with water only.
Storage: Store the treated and control fruit under conditions conducive to disease development (e.g., 20-25°C and high humidity).
Disease Assessment: After a specified period (e.g., 7-14 days), assess the incidence (percentage of infected fruit) and severity (lesion diameter) of the disease.
Data Analysis: Compare the disease levels between the fungicide-treated and control groups to determine the percentage of disease control.
Conclusion
Both imazalil sulfate and thiabendazole are valuable tools for postharvest fungal disease management. Imazalil sulfate's mechanism of disrupting ergosterol biosynthesis makes it highly effective, particularly against Penicillium species on citrus. Thiabendazole's action on tubulin polymerization also provides broad-spectrum control. However, the significant development of resistance to thiabendazole has diminished its efficacy in many situations, often making imazalil the more reliable option, especially where resistant strains are prevalent. The choice between these two fungicides should be guided by the target pathogen, the commodity, local resistance patterns, and regulatory restrictions. An integrated pest management approach, including proper sanitation and rotation of fungicides with different modes of action, is essential to mitigate the development of resistance and ensure long-term efficacy.
Validating an HPLC-UV Method for Imazalil Residue Analysis: A Comparative Guide
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of Imazalil residues. It includes a detailed experim...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of Imazalil residues. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to assist researchers, scientists, and drug development professionals in method selection and implementation.
Imazalil is a widely used imidazole fungicide for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal growth.[1] Due to its potential impact on human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Imazalil in various food commodities. Accurate and reliable analytical methods are therefore essential for monitoring these residues to ensure food safety. HPLC-UV is a common and cost-effective technique for this purpose.
Workflow for HPLC-UV Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an HPLC-UV method for pesticide residue analysis.
Caption: Workflow for HPLC-UV analytical method validation.
Experimental Protocols
Validated HPLC-UV Method for Imazalil
This protocol is based on a simple, rapid, and reproducible method for the determination of Imazalil residues in fruits and vegetables.[2]
A. Sample Preparation (Extraction and Clean-up)
Extraction: Homogenize a representative sample of the agricultural product. Extract the residues by shaking with acetic ether.[2] Other solvents like hexane/acetone or dichloromethane have also been used.[3][4]
Clean-up: To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) cartridge. A combination of Bond Elut PRS and Bond Elut C18 cartridges can be effective for purification.[2]
B. Chromatographic Conditions
Instrument: High-Performance Liquid Chromatography system with a UV detector.
Column: Inertsil ODS-3 (4.6 x 150 mm i.d.) or equivalent C18 reversed-phase column.[2]
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM potassium dihydrogen phosphate (KH2PO4) solution (35:65 v/v), with the pH of the buffer adjusted to 2.5 using phosphoric acid.[2]
Retention Time: Approximately 5.2 minutes under these conditions.[2]
C. Standard Preparation and Calibration
Prepare a stock standard solution of Imazalil (e.g., 500 µg/mL) in acetonitrile.[2]
Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.5 to 5.0 µg/mL).[2]
Inject the standards in triplicate to generate a linear regression curve by plotting the peak area against the concentration.[2]
Alternative Methods: An Overview
Gas Chromatography (GC): GC coupled with detectors like Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS) is frequently used.[2][5] Sample preparation typically involves liquid-liquid extraction and a clean-up step.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method. It often requires less rigorous sample clean-up than HPLC-UV. LC-MS/MS is considered to have a wider scope and better sensitivity for most pesticide classes compared to GC-MS.[6][7][8]
Performance Comparison Guide
The performance of the HPLC-UV method is compared with alternative techniques for Imazalil residue analysis. The data presented below is compiled from various validation studies.
Note: The performance parameters can vary depending on the sample matrix, instrumentation, and specific method conditions.
Conclusion
The choice of an analytical method for Imazalil residue analysis depends on the specific requirements of the study.
HPLC-UV is a simple, rapid, and cost-effective method suitable for routine monitoring when high sensitivity is not the primary concern. Its detection limit of 0.01 ppm is often sufficient for ensuring compliance with MRLs in many agricultural products.[2]
Gas Chromatography (GC) methods, particularly with selective detectors like NPD or MS, offer good sensitivity and are a reliable alternative. A GC-NPD method has been shown to achieve a detection level of 0.005 mg/kg.[3]
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for detecting trace levels of residues or for analyzing complex matrices.[6][8] Fully validated LC-MS/MS methods can achieve an LOQ of 0.01 mg/kg in various challenging food commodities.[7]
Ultimately, laboratories must validate their chosen method with their own equipment and for their specific sample matrices to ensure the generation of accurate and defensible data.
Imazalil Sulfate vs. Other Imidazole Fungicides: A Comparative Effectiveness Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the effectiveness of Imazalil sulfate and other prominent imidazole fungicides, including clotrimazole, mi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Imazalil sulfate and other prominent imidazole fungicides, including clotrimazole, miconazole, and ketoconazole. The information presented is curated from scientific literature and is intended to support research and development in the field of antifungal drug discovery.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole fungicides exert their antifungal effects by disrupting the fungal cell membrane. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[7]
By inhibiting lanosterol 14α-demethylase, imidazoles prevent the conversion of lanosterol to ergosterol.[4][5] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[8] The altered sterol composition disrupts membrane function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.[2][9]
Figure 1: Simplified signaling pathway of imidazole fungicide action.
Comparative In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of Imazalil sulfate and other imidazole fungicides against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity against Aspergillus Species
Note: Data for Ketoconazole against these specific Aspergillus species was not available in the reviewed literature. A hyphen (-) indicates that no data was found.
Table 2: Antifungal Activity against Penicillium Species
Note: Comparative data for other imidazole fungicides against these specific Penicillium species was limited in the reviewed literature. A hyphen (-) indicates that no data was found.
Table 3: Antifungal Activity against Candida albicans
Fungicide
MIC Range (µg/mL)
Reference(s)
Imazalil
-
-
Clotrimazole
-
-
Miconazole
-
-
Ketoconazole
-
-
Note: While many studies address the activity of these imidazoles against Candida albicans, a directly comparable dataset of MIC values from a single or related set of studies was not available in the initial search results. A hyphen (-) indicates that no data was found for a direct comparison in this format.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily determined using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M38-A2)
This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.
Figure 2: General workflow for the broth microdilution antifungal susceptibility test.
Detailed Methodology:
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.[13]
Antifungal Agent Dilution: Stock solutions of the imidazole fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for a specified period, typically 48 to 72 hours for most filamentous fungi.
MIC Determination: Following incubation, the plates are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that completely inhibits growth (for some fungicides) or results in a significant reduction in growth compared to the drug-free control well.
Agar Dilution Method
This method involves incorporating the antifungal agent directly into the agar medium.
Media Preparation: A series of agar plates (e.g., Mueller-Hinton agar supplemented with glucose) are prepared, each containing a different concentration of the imidazole fungicide.
Inoculation: A standardized suspension of the fungal isolate is prepared, and a small, fixed volume is spotted onto the surface of each agar plate.
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents the growth of the fungal isolate on the agar surface.
Logical Relationship of Fungicide Selection and Testing
The selection of an appropriate imidazole fungicide for a specific application depends on a variety of factors, including its spectrum of activity, potency, and the potential for resistance development. In vitro susceptibility testing is a critical step in this process.
Figure 3: Logical workflow for selecting and testing imidazole fungicides.
Conclusion
Imazalil sulfate and other imidazole fungicides share a common mechanism of action, targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The in vitro efficacy of these compounds varies depending on the specific fungicide and the target fungal species. The data presented in this guide, derived from scientific studies, provides a basis for comparing the antifungal activity of Imazalil sulfate with other commonly used imidazoles. For researchers and drug development professionals, understanding these differences is crucial for the selection and development of effective antifungal therapies. The standardized experimental protocols outlined provide a framework for conducting further comparative studies to expand our knowledge of these important antifungal agents.
Synergistic Antifungal Effects of Imazalil in Combination with Other Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the synergistic effects of Imazalil when used in combination with other fungicides. By leveraging the powe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Imazalil when used in combination with other fungicides. By leveraging the power of synergistic interactions, researchers can potentially enhance antifungal efficacy, broaden the spectrum of activity, and mitigate the development of fungicide resistance. This document summarizes key experimental findings, details methodologies for assessing synergy, and visualizes the underlying biological pathways and experimental workflows.
I. Comparative Efficacy of Imazalil Combinations
The following tables summarize the quantitative data on the synergistic effects of Imazalil in combination with other fungicides against common fungal pathogens. The data is compiled from various studies to provide a comparative overview.
Table 1: Synergistic Activity of Imazalil and Prochloraz against Penicillium spp.
FIC Index ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Table 3: Comparative Efficacy of Imazalil and Pyrimethanil Mixtures against Penicillium digitatum [4]
Isolate Type
Treatment
Concentration (mg/liter)
Decay Incidence (%)
Imazalil/Thiabendazole-Sensitive
Imazalil
1000
15.2
Pyrimethanil
1000
8.5
Imazalil + Pyrimethanil
500 + 500
4.3
Imazalil/Thiabendazole-Resistant
Imazalil
1000
75.8
Pyrimethanil
1000
12.1
Imazalil + Pyrimethanil
500 + 500
9.7
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
A. Checkerboard Assay for Fungicide Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.[5]
1. Preparation of Fungicide Stock Solutions:
Prepare stock solutions of Imazalil and the combination fungicide (e.g., Prochloraz, Thiabendazole, Pyrimethanil) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.
2. Microtiter Plate Setup:
Use a 96-well microtiter plate.
Serially dilute Fungicide A (e.g., Imazalil) horizontally across the plate.
Serially dilute Fungicide B vertically down the plate.
This creates a matrix of wells with varying concentrations of both fungicides.
Include control wells with each fungicide alone and a growth control well with no fungicides.
3. Inoculum Preparation:
Culture the target fungal pathogen on a suitable agar medium.
Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
4. Inoculation and Incubation:
Add the fungal inoculum to each well of the microtiter plate.
Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
5. Data Analysis and FIC Index Calculation:
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and in combination by visual assessment of fungal growth or by measuring absorbance.
Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in the combination:
FIC of Fungicide A = (MIC of A in combination) / (MIC of A alone)
FIC of Fungicide B = (MIC of B in combination) / (MIC of B alone)
Calculate the FIC Index by summing the individual FICs:
FIC Index = FIC of Fungicide A + FIC of Fungicide B
Interpret the results as follows:
Synergy: FIC Index ≤ 0.5
Additive/Indifference: 0.5 < FIC Index < 4.0
Antagonism: FIC Index ≥ 4.0
III. Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
A. Signaling Pathway: Imazalil's Mode of Action
Imazalil is a demethylation inhibitor (DMI) fungicide that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[6][7][8][9][10]
Imazalil inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.
B. Experimental Workflow: Fungicide Synergy Evaluation
The following diagram outlines the typical workflow for evaluating the synergistic effects of fungicide combinations.[11]
Workflow for determining fungicide synergy using the checkerboard assay.
IV. Conclusion
The evidence presented in this guide strongly suggests that combining Imazalil with other fungicides, such as prochloraz, thiabendazole, and pyrimethanil, can lead to synergistic or enhanced antifungal activity.[1][2][4] This approach offers a promising strategy for improving disease control, particularly against fungicide-resistant strains of pathogens.[4] The checkerboard assay provides a robust and standardized method for quantifying these interactions, enabling researchers to identify the most effective fungicide combinations and ratios.[5] Further research into the synergistic potential of Imazalil with a broader range of fungicides is warranted to develop more effective and sustainable disease management strategies.
A Comparative Environmental Impact Assessment of Imazalil Sulfate and Alternative Fungicides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicidal Environmental Signatures The widespread use of fungicides in agriculture to prevent crop losses is a cornerstone of m...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicidal Environmental Signatures
The widespread use of fungicides in agriculture to prevent crop losses is a cornerstone of modern food production. However, the environmental repercussions of these chemical agents necessitate a thorough and comparative evaluation. This guide provides a detailed assessment of the environmental impact of Imazalil sulfate, a commonly used post-harvest fungicide, against three prevalent alternatives: Thiabendazole, Pyrimethanil, and Fludioxonil. By presenting quantitative ecotoxicological and environmental fate data, alongside detailed experimental protocols and mechanistic insights, this document aims to equip researchers and professionals with the critical information needed for informed decision-making and the development of more sustainable agricultural practices.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for Imazalil sulfate and its alternatives. Data has been compiled from various regulatory assessments and scientific studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
Parameter
Imazalil Sulfate
Thiabendazole
Pyrimethanil
Fludioxonil
Ecotoxicity
Acute Fish Toxicity (96-hr LC50)
1.5 - 4.04 mg/L (Rainbow trout, Bluegill sunfish)
Low toxicity
Low to moderate toxicity
Highly toxic (0.23 - 0.7 mg/L for Rainbow trout and Bluegill sunfish)
Acute Daphnia Toxicity (48-hr EC50)
3.5 mg/L
Low toxicity
Moderate toxicity
Highly toxic (0.4 - 0.9 mg/L)
Algal Toxicity (72-hr EC50)
0.87 mg/L (growth inhibition)
Data not readily available
Moderate toxicity
Highly toxic (0.017 - 0.068 mg/L)
Avian Acute Oral Toxicity (LD50)
>2000 mg/kg (Ring-necked pheasant)
>2250 mg/kg (Bobwhite quail)
>2000 mg/kg (Bobwhite quail)
>2000 mg/kg (Bobwhite quail)
Honeybee Acute Contact Toxicity (LD50)
>100 µ g/bee
Non-toxic
Low toxicity
Low toxicity
Environmental Fate
Soil Aerobic Metabolism (DT50)
30 - 170 days
403 - 1444 days (very persistent)
38 - 145 days
1.6 - 9.7 days (photolysis), generally moderately persistent
Bioaccumulation Factor (BCF)
87 (in whole fish)
Low potential
Low to moderate potential
Low potential
Soil Adsorption Coefficient (Koc)
68 - 209 (sandy to clay loam)
High
Moderate to high
High
Experimental Protocols
The data presented in the table above is primarily generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA). These guidelines ensure that data is reliable and comparable across different laboratories and studies. Below are brief descriptions of the key experimental protocols relevant to this comparison.
Ecotoxicity Testing
Fish Acute Toxicity Test (OECD 203 / EPA OCSPP 850.1075): This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[1][2][3] Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1][2][3]
Daphnia sp. Acute Immobilisation Test (OECD 202 / EPA OCSPP 850.1010): This test assesses the acute toxicity of a substance to Daphnia magna (water flea).[4][5][6] The endpoint is the concentration that causes 50% of the daphnids to become immobilized (unable to swim) after 48 hours of exposure (EC50).[4][5][6]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a chemical on the growth of freshwater algae.[7][8][9] The endpoint is the concentration that inhibits the growth rate or yield of the algal population by 50% (EC50) over a 72-hour period.[7][8][9]
Environmental Fate Testing
Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OCSPP 835.4100): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.[10][11][12] The test substance, typically radiolabelled, is applied to soil samples, and its disappearance and the formation of metabolites are monitored over time to calculate the half-life (DT50).[10][11][12]
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the potential for a chemical to accumulate in fish tissues.[13][14][15] Fish are exposed to the chemical in water or through their diet, and the concentration in their tissues is measured over time to calculate the Bioconcentration Factor (BCF).[13][14][15]
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of these fungicides provides insight into their specificity and potential for off-target effects. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Imazalil sulfate and its alternatives.
Imazalil inhibits the enzyme Lanosterol 14α-demethylase, a critical step in ergosterol biosynthesis.
Thiabendazole disrupts fungal growth by inhibiting microtubule assembly and mitochondrial respiration.
Pyrimethanil targets methionine synthase, an essential enzyme for protein synthesis in fungi.
Fludioxonil hyperactivates the HOG signaling pathway, leading to unregulated glycerol synthesis.
Conclusion
This comparative guide highlights the distinct environmental profiles of Imazalil sulfate and its alternatives. While all four fungicides are effective in controlling fungal pathogens, their impacts on non-target organisms and their persistence in the environment vary significantly. Fludioxonil, for instance, exhibits high toxicity to aquatic organisms but has a shorter soil half-life compared to the highly persistent Thiabendazole. Imazalil sulfate and Pyrimethanil present a more intermediate profile in several of the assessed categories.
The choice of a fungicide should not be based solely on its efficacy but must also consider a comprehensive environmental risk assessment. The data and mechanistic insights provided herein are intended to facilitate such an assessment, encouraging the selection of fungicides with more favorable environmental and toxicological profiles. Further research into the development of novel, environmentally benign fungicides and integrated pest management strategies remains a critical priority for sustainable agriculture.
Proper Disposal of Imazalil Sulfate: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the proper disposal of Imazalil sulfate. Imazalil sulfate is a systemic fungicide that requires carefu...
Author: BenchChem Technical Support Team. Date: November 2025
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the proper disposal of Imazalil sulfate.
Imazalil sulfate is a systemic fungicide that requires careful handling and disposal due to its potential health and environmental hazards.[1][2] Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of Imazalil sulfate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Imazalil sulfate with appropriate safety measures.
Personal Protective Equipment (PPE):
Eye Protection: Wear safety goggles with side-shields.[3]
Hand Protection: Use impervious chemical-resistant gloves.[3][4]
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[3]
Handling Procedures:
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
Avoid all personal contact, including inhalation of dust or fumes.[5]
Do not eat, drink, or smoke when handling the substance.[4]
Wash hands thoroughly with soap and water after handling.[5]
Keep containers securely sealed when not in use.[5]
Imazalil Sulfate Properties and Hazards
Understanding the properties and hazards of Imazalil sulfate is fundamental to its safe management.
Property/Hazard
Data
Chemical Formula
C₁₄H₁₄Cl₂N₂O·H₂SO₄
Appearance
Solid
Acute Oral Toxicity
Harmful if swallowed (Acute toxicity - Category 4, Oral).[3][4] Toxic if swallowed (Acute toxicity, Oral - Category 3).
Skin Sensitization
May cause an allergic skin reaction (Skin sensitization, Category 1).[3][4]
Suspected of causing cancer (Carcinogenicity - Category 2).[3]
Aquatic Hazard
Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term - Category Chronic 1).[3][4]
Persistence in Soil
Highly persistent, with a field half-life of 120 to 190 days.[1]
Step-by-Step Disposal Procedures
The disposal of Imazalil sulfate must comply with local, state, and federal regulations.[5] Improper disposal, such as discharging into sewers or waterways, is prohibited.[4][5][7]
Step 1: Waste Segregation and Collection
Waste Characterization: Imazalil sulfate waste is considered hazardous waste due to its toxicity and environmental hazards.[8]
Container Selection: Use a dedicated, properly labeled hazardous waste container that is chemically compatible with Imazalil sulfate.[8] The container must be in good condition with a secure, leak-proof closure.[8]
Segregation: Do not mix Imazalil sulfate waste with other incompatible chemical waste streams.[8]
Wear full-body protective clothing and a self-contained breathing apparatus.[5]
Prevent the spillage from entering drains or water courses.[5]
Step 3: Final Disposal
Licensed Disposal: Imazalil sulfate waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][9]
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for pickup and disposal of the hazardous waste container.[10] They will ensure compliance with all regulatory requirements, including those under the Resource Conservation and Recovery Act (RCRA).[8]
Packaging for Transport: Ensure the waste container is properly sealed and labeled for transport according to EHS guidelines.
Step 4: Decontamination of Empty Containers
Empty containers that held Imazalil sulfate must be managed carefully.
Containers can be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.
After triple-rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, or as directed by your EHS department.[4][5]
Regulatory Compliance for Academic Laboratories
Academic laboratories may be subject to specific regulations such as the EPA's Subpart K, which provides alternative requirements for managing hazardous waste.[11] Key aspects of these regulations include:
Waste Determination: Hazardous waste determinations must be made by trained professionals.[11]
Storage Time: Hazardous waste must be removed from the laboratory within twelve months.[11]
Laboratory Management Plan: Institutions are required to develop a Laboratory Management Plan that outlines best waste management practices.[11]
Experimental Workflow for Imazalil Sulfate Disposal
The following diagram illustrates the logical workflow for the proper disposal of Imazalil sulfate in a laboratory setting.
Caption: Workflow for the safe disposal of Imazalil sulfate.